

RU 58642 and its Derivatives: A Technical Guide for Scientific Research

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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

RU 58642 is a potent, non-steroidal antiandrogen (NSAA) that has garnered significant interest in scientific research due to its high affinity and specificity for the androgen receptor (AR).[1][2] This technical guide provides a comprehensive overview of **RU 58642** and its derivatives, focusing on their mechanism of action, quantitative pharmacological data, experimental protocols, and synthetic pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of endocrinology, oncology, and drug development.

Introduction

RU 58642, chemically known as 4-[3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile, is a third-generation non-steroidal antiandrogen.[3] Derived from nilutamide, it exhibits a significantly higher binding affinity for the androgen receptor compared to first-generation NSAAs like flutamide and nilutamide.[1][3] Although initially investigated for the topical treatment of androgen-dependent conditions such as acne and androgenetic alopecia, its development did not progress past early clinical trials.[2] Consequently, **RU 58642** has primarily become a valuable tool in preclinical research for studying androgen receptor signaling and the effects of androgen deprivation.

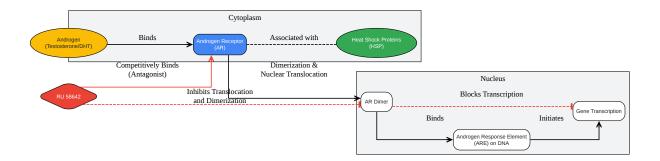


Mechanism of Action

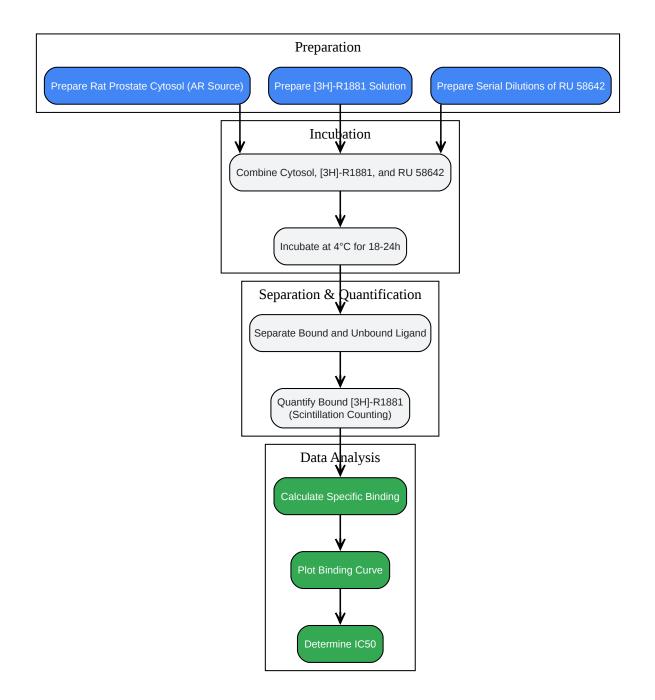
RU 58642 functions as a pure, competitive antagonist of the androgen receptor. In a normal physiological state, androgens such as testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the androgen-AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of androgen-dependent genes.

RU 58642 competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens. This antagonist binding induces a conformational change in the AR that is distinct from that induced by agonists. The **RU 58642**-AR complex is unable to efficiently translocate to the nucleus, and even if some translocation occurs, it cannot effectively bind to AREs and recruit the necessary co-activators for gene transcription. This effectively blocks the downstream signaling cascade responsible for androgenic effects.

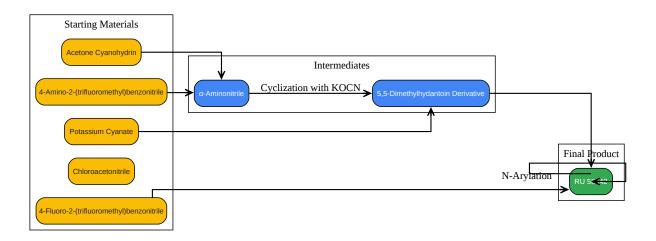












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